molecular formula C8H14ClN3 B13671440 4-(1H-Pyrazol-3-YL)piperidine hydrochloride

4-(1H-Pyrazol-3-YL)piperidine hydrochloride

Cat. No.: B13671440
M. Wt: 187.67 g/mol
InChI Key: GJRADTVTPQORAL-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-YL)piperidine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of piperidine and pyrazole, two important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride typically involves the reaction of piperidine with pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-YL)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(1H-Pyrazol-3-YL)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved may vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride
  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride

Uniqueness

4-(1H-Pyrazol-3-YL)piperidine hydrochloride is unique due to its specific combination of the pyrazole and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from related compounds.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H

InChI Key

GJRADTVTPQORAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NN2.Cl

Origin of Product

United States

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